- Synthesis and pharmacological activity of analogs of the endogenous neuropeptide cycloprolylglycinePharmaceutical Chemistry Journal, 2012, 46(2), 96-102,
Cas no 96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)
![(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure](https://fr.kuujia.com/scimg/cas/96193-26-9x500.png)
96193-26-9 structure
Nom du produit:(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Numéro CAS:96193-26-9
Le MF:C7H10N2O2
Mégawatts:154.166501522064
MDL:MFCD14636653
CID:800127
PubChem ID:854022
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8AR)-HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE
- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-, (8aR)-
- Cyclo-D-prolylglycine
- (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (ACI)
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- (ZCI)
- D
- CHEMBL3792710
- AS-68534
- EN300-7413944
- SCHEMBL4243772
- Z1255467122
- MFCD14636653
- 96193-26-9
- OWOHLURDBZHNGG-RXMQYKEDSA-N
- CS-0046916
- (8aR)perhydropyrrolo[1,2-alpha]pyrazine-1,4-dione
- AKOS022171461
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-
- P11747
- (8aR)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
-
- MDL: MFCD14636653
- Piscine à noyau: 1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
- La clé Inchi: OWOHLURDBZHNGG-RXMQYKEDSA-N
- Sourire: O=C1NCC(=O)N2CCC[C@H]12
Propriétés calculées
- Qualité précise: 154.074227566g/mol
- Masse isotopique unique: 154.074227566g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 215
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.6
- Surface topologique des pôles: 49.4Ų
Propriétés expérimentales
- Dense: 1.32
- Point de fusion: 205-208 ºC
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D767898-5g |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |
96193-26-9 | 95% | 5g |
$620 | 2024-06-06 | |
eNovation Chemicals LLC | D767898-250mg |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |
96193-26-9 | 95% | 250mg |
$155 | 2024-06-06 | |
Enamine | EN300-7413944-0.5g |
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
96193-26-9 | 95% | 0.5g |
$121.0 | 2023-06-04 | |
Enamine | EN300-7413944-0.05g |
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
96193-26-9 | 95% | 0.05g |
$36.0 | 2023-06-04 | |
Enamine | EN300-7413944-0.1g |
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
96193-26-9 | 95% | 0.1g |
$54.0 | 2023-06-04 | |
Enamine | EN300-7413944-1.0g |
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
96193-26-9 | 95% | 1g |
$154.0 | 2023-06-04 | |
Enamine | EN300-7413944-2.5g |
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
96193-26-9 | 95% | 2.5g |
$268.0 | 2023-06-04 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00416-25g |
(8aR)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 25g |
$1180 | 2023-09-07 | |
eNovation Chemicals LLC | Y1103832-5g |
(R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
96193-26-9 | 95% | 5g |
$750 | 2024-07-24 | |
Enamine | EN300-7413944-0.25g |
(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
96193-26-9 | 95% | 0.25g |
$77.0 | 2023-06-04 |
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Formic acid ; 2 h, rt
1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux
1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Ammonia
Référence
- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomersKhimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux
Référence
- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonistsBioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330,
Méthode de production 4
Conditions de réaction
Référence
- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compoundsJournal of Medicinal Chemistry, 1993, 36(16), 2311-20,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Chlorobenzene ; rt → 0 °C
1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt
1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C
1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt
1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C
Référence
- Direct Acyl Substitution of Carboxylic Acids: A Chemoselective O- to N-Acyl Migration in the Traceless Staudinger LigationChemistry - A European Journal, 2012, 18(45), 14444-14453,
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Raw materials
- Ethyl 2-Azidoacetate
- Glycine, N-[1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl]-, methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]glycyl-D-proline methyl ester
- D-Proline
- (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Preparation Products
(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Littérature connexe
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96193-26-9)(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Pureté:99%
Quantité:1g
Prix ($):158.0